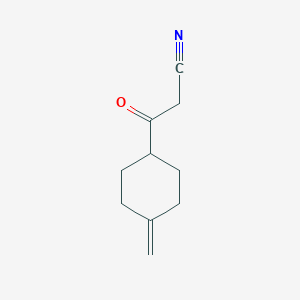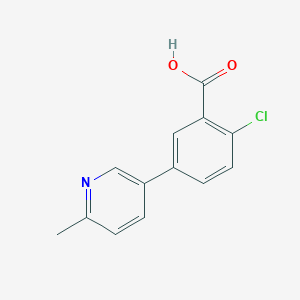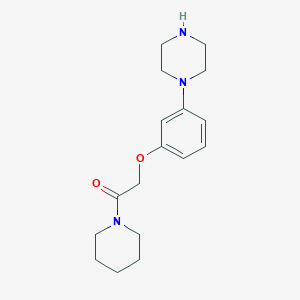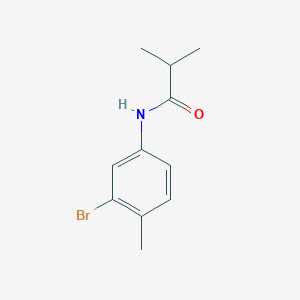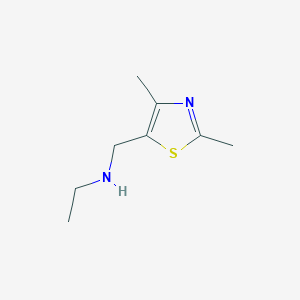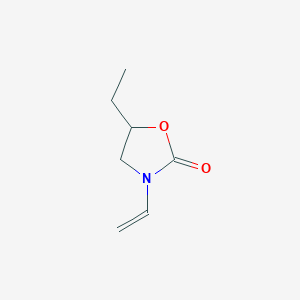
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate
Overview
Description
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is an organic compound with the molecular formula C12H22O5. It is a derivative of acetic acid and is characterized by the presence of diethoxy and dimethyl groups attached to the oxobutyl ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester typically involves the esterification of acetic acid with the corresponding alcohol under acidic conditions. One common method is the reaction of acetic acid with 4,4-diethoxy-1,1-dimethyl-2-oxobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and functional groups enable it to interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid dimethoxy methyl ester: Similar in structure but with methoxy groups instead of diethoxy groups.
Acetic acid 4,4-diphenyl-1,5-cyclohexadienyl ester: Contains a cyclohexadienyl ester moiety.
Acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxo-butyl ester: A closely related compound with slight variations in the ester group.
Uniqueness
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is unique due to its specific combination of diethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H22O5 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate |
InChI |
InChI=1S/C12H22O5/c1-6-15-11(16-7-2)8-10(14)12(4,5)17-9(3)13/h11H,6-8H2,1-5H3 |
InChI Key |
FJLNSJDWBNDVER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C(C)(C)OC(=O)C)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate](/img/structure/B8520324.png)

